molecular formula C17H18ClN5O2S B10959424 4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide

4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10959424
M. Wt: 391.9 g/mol
InChI Key: SENRJOHJJNVBOM-UHFFFAOYSA-N
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Description

    Starting Materials: 1-methyl-1H-pyrazole-5-carboxylic acid.

    Reaction Conditions: Amidation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to attach the pyrazole carboxamide to the benzothieno pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis

  • Preparation of Benzothieno Pyrimidine Core

      Starting Materials: 2,7-dimethyl-4-oxo-5,6,7,8-tetrahydrobenzothiophene.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions to form the benzothieno pyrimidine ring system.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothieno ring.

    Reduction: Reduction reactions could target the carbonyl groups in the structure.

    Substitution: The chloro group in the compound is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different substituents replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biological Probes: Used in research to study biological pathways and mechanisms.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various medical conditions.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its unique chemical properties.

    Pharmaceuticals: Used in the synthesis of other complex molecules for pharmaceutical applications.

Mechanism of Action

The exact mechanism of action of 4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide: A closely related compound with a similar structure but lacking the methyl group on the pyrazole ring.

    N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide: Another related compound without the chloro substituent.

Uniqueness

The presence of the chloro group and the specific arrangement of the benzothieno pyrimidine and pyrazole carboxamide moieties make 4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H18ClN5O2S

Molecular Weight

391.9 g/mol

IUPAC Name

4-chloro-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18ClN5O2S/c1-8-4-5-10-12(6-8)26-16-13(10)17(25)23(9(2)20-16)21-15(24)14-11(18)7-19-22(14)3/h7-8H,4-6H2,1-3H3,(H,21,24)

InChI Key

SENRJOHJJNVBOM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=C(C=NN4C)Cl

Origin of Product

United States

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